molecular formula C14H22N2 B13328277 Trans-1-benzyl-2,6-dimethylpiperidin-4-amine

Trans-1-benzyl-2,6-dimethylpiperidin-4-amine

Katalognummer: B13328277
Molekulargewicht: 218.34 g/mol
InChI-Schlüssel: VVQHCVRZYPYZNW-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-1-benzyl-2,6-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of benzyl and dimethyl groups attached to the piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-benzyl-2,6-dimethylpiperidin-4-amine typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the alkylation of 2,6-dimethylpiperidine with benzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Trans-1-benzyl-2,6-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Trans-1-benzyl-2,6-dimethylpiperidin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of trans-1-benzyl-2,6-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trans-1-benzyl-2,6-dimethylpiperidin-4-amine is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H22N2

Molekulargewicht

218.34 g/mol

IUPAC-Name

(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-amine

InChI

InChI=1S/C14H22N2/c1-11-8-14(15)9-12(2)16(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3/t11-,12-/m1/s1

InChI-Schlüssel

VVQHCVRZYPYZNW-VXGBXAGGSA-N

Isomerische SMILES

C[C@@H]1CC(C[C@H](N1CC2=CC=CC=C2)C)N

Kanonische SMILES

CC1CC(CC(N1CC2=CC=CC=C2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.